molecular formula C8H9N5O B14682958 5-Amino-1-(4-anisyl)tetrazole CAS No. 39889-78-6

5-Amino-1-(4-anisyl)tetrazole

Katalognummer: B14682958
CAS-Nummer: 39889-78-6
Molekulargewicht: 191.19 g/mol
InChI-Schlüssel: MLSCXHMPIIXGCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-(4-anisyl)tetrazole: is a compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(4-anisyl)tetrazole typically involves the reaction of 4-anisidine with sodium azide in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often in an aqueous environment, to yield the desired tetrazole derivative .

Industrial Production Methods: Industrial production methods for tetrazoles, including this compound, often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of nitriles and sodium azide under microwave irradiation, resulting in efficient and high-yielding production of the tetrazole compound .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-1-(4-anisyl)tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrazoles, amine derivatives, and oxidized tetrazole compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Amino-1-(4-anisyl)tetrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in multicomponent reactions to form diverse molecular structures .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities. It acts as a bioisosteric replacement for carboxylic acids in drug design .

Industry: The compound finds applications in material science, particularly in the development of high-energy materials and explosives due to its high nitrogen content .

Wirkmechanismus

The mechanism by which 5-Amino-1-(4-anisyl)tetrazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to its observed pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Amino-1-(4-anisyl)tetrazole is unique due to the presence of both an amino group and an anisyl group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research .

Eigenschaften

CAS-Nummer

39889-78-6

Molekularformel

C8H9N5O

Molekulargewicht

191.19 g/mol

IUPAC-Name

1-(4-methoxyphenyl)tetrazol-5-amine

InChI

InChI=1S/C8H9N5O/c1-14-7-4-2-6(3-5-7)13-8(9)10-11-12-13/h2-5H,1H3,(H2,9,10,12)

InChI-Schlüssel

MLSCXHMPIIXGCE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.